2-Chlorooxazolo[5,4-c]pyridine
Overview
Description
2-Chlorooxazolo[5,4-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
The synthesis of 2-Chlorooxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar cyclization reactions but optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chlorooxazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization and Condensation: The oxazole and pyridine rings can participate in further cyclization and condensation reactions, forming more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chlorooxazolo[5,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies exploring its potential as an antiviral, immunosuppressive, and anticancer agent.
Industrial Applications: It is utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chlorooxazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Chlorooxazolo[5,4-c]pyridine can be compared with other similar compounds, such as:
2-Chlorooxazolo[5,4-b]pyridine: Similar in structure but with different ring fusion, leading to variations in biological activity and chemical reactivity.
Oxazolo[5,4-d]pyrimidines: These compounds share the oxazole ring but differ in the fused ring system, often used as kinase inhibitors and antiviral agents.
The uniqueness of this compound lies in its specific ring fusion and the presence
Properties
IUPAC Name |
2-chloro-[1,3]oxazolo[5,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNMRDXBPVOJFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672616 | |
Record name | 2-Chloro[1,3]oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916792-10-4 | |
Record name | 2-Chloro[1,3]oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10672616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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